molecular formula C10H9NO3 B12890651 4-Methyl-3-phenyl-2,5-oxazolidinedione CAS No. 51222-12-9

4-Methyl-3-phenyl-2,5-oxazolidinedione

Cat. No.: B12890651
CAS No.: 51222-12-9
M. Wt: 191.18 g/mol
InChI Key: PVEAMMNNPCPQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenyl-2,5-oxazolidinedione is a chemical compound based on the oxazolidinedione scaffold, a structure of significant interest in medicinal chemistry and pharmacology. Compounds featuring the oxazolidinedione core have been identified as potent and selective inhibitors of monoamine oxidase (MAO) enzymes . MAO inhibitors have therapeutic value in a variety of psychiatric and neurological diseases, with MAO-A inhibitors acting as antidepressant and antianxiety agents, and MAO-B inhibitors being used to treat Alzheimer’s and Parkinson’s diseases . As such, this compound serves as a valuable precursor or intermediate for researchers investigating new neuroactive agents and studying the role of chirality in biological activity, given that enantiomers can show quite different biological activities and toxicities . The oxazolidinone and oxazolidinedione scaffold is a privileged structure in drug discovery, most famously exemplified by the antibiotic linezolid, which inhibits bacterial protein synthesis . This versatility makes this compound a compound of high research value for synthesizing novel bioactive molecules and exploring new therapeutic mechanisms. This product is intended for research purposes only in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51222-12-9

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-methyl-3-phenyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H9NO3/c1-7-9(12)14-10(13)11(7)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

PVEAMMNNPCPQPW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(=O)N1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenyl-2,5-oxazolidinedione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylglycine with phosgene in the presence of a base, followed by cyclization to form the oxazolidinedione ring. The reaction conditions often include:

    Temperature: 50°C

    Solvent: Tetrahydrofuran (THF)

    Catalyst: Triethylamine

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves:

    Reactants: Phenylglycine, phosgene

    Temperature Control: Precise temperature regulation to maintain reaction efficiency

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-phenyl-2,5-oxazolidinedione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Oxazolidinones

    Reduction: Amino derivatives

    Substitution: Various substituted oxazolidinediones

Scientific Research Applications

4-Methyl-3-phenyl-2,5-oxazolidinedione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.

    Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenyl-2,5-oxazolidinedione involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by:

    Inhibiting T-type calcium channels: This reduces neuronal excitability and helps in managing seizures.

    Modulating neurotransmitter release: It may affect the release of neurotransmitters, contributing to its anticonvulsant properties.

Comparison with Similar Compounds

Key Observations :

  • Phenyl Substitution : The presence of a phenyl group in this compound increases steric bulk and aromatic interactions compared to (S)-4-Methyl-2,5-oxazolidinedione. This likely reduces solubility in polar solvents but enhances binding to hydrophobic biological targets .
  • Thermal Stability : The thiazole derivative (Compound 13) exhibits a significantly higher melting point (278–280°C) than (S)-4-Methyl-2,5-oxazolidinedione (92°C), attributed to extended π-conjugation and intermolecular hydrogen bonding from ester and nitrile groups .

Antimicrobial Efficacy

While direct data for this compound are unavailable, structurally related compounds provide insights:

  • Thiazole Derivatives (e.g., Compound 6d, 6f) : Demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with efficacy linked to electron-withdrawing substituents like 4-chlorophenyl .

Mechanism of Action

The oxazolidinedione ring may inhibit microbial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with carbonyl groups, while the phenyl group facilitates membrane penetration. This dual mechanism contrasts with thiazole derivatives, where nitrile and ester groups contribute to covalent interactions with bacterial proteins .

Biological Activity

4-Methyl-3-phenyl-2,5-oxazolidinedione is a compound belonging to the oxazolidinone class, which has garnered attention for its biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications in various fields.

The synthesis of this compound typically involves the cyclization of amino acid derivatives with phosgene or triphosgene under specific conditions. The reaction is usually conducted in solvents like tetrahydrofuran (THF) at elevated temperatures (around 50°C) in an inert atmosphere.

Chemical Reactions

The compound can undergo various reactions:

  • Oxidation : Converts to oxazolidinones using agents like hydrogen peroxide.
  • Reduction : Produces amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution : Introduces different functional groups through nucleophilic substitution reactions.

This compound interacts with specific molecular targets, potentially modulating neurotransmitter activity and inhibiting enzymes. This mechanism is crucial in its application as a pharmacological agent.

Enzyme Inhibition

Research indicates that certain derivatives of oxazolidinones demonstrate significant inhibitory activity against monoamine oxidase (MAO). For instance, the enantiomer (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione has shown competitive and reversible inhibition of hMAO-A with a KiK_i value of 0.16 μM, suggesting potential as an antidepressant .

Antibacterial Activity

The antibacterial properties of this compound have been explored extensively. Studies have shown that modifications at the 4-position enhance antibacterial efficacy against Gram-positive bacteria. For example, compounds derived from this scaffold have exhibited minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL against resistant strains such as MRSA .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various oxazolidinone derivatives, revealing that some exhibited superior activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating potent antibacterial effects .
  • In Vivo Studies : In animal models, certain oxazolidinone derivatives demonstrated effective treatment outcomes for infections caused by Clostridium difficile, with survival rates significantly higher than those treated with standard antibiotics like metronidazole .

Data Table: Biological Activity Overview

Activity Target Pathogen MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus0.125
AntibacterialEnterococcus faecalis0.5
MAO InhibitionHuman MAO-A0.16
AntimicrobialClostridium difficile<1.0

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolvent SystemCatalysts/ReagentsTime (h)TemperatureReference
Thiosemicarbazide routeDMF/Acetic AcidSodium acetate2Reflux
Allyl hydrazide routeMeCNPdCl, phosphane ligand230°C
Carbon disulfide routeEthanolKOH10Reflux

(Advanced) How can enantioselective synthesis of this compound derivatives be optimized using chiral catalysts?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry. For example:

  • Palladium-phosphane systems : (PdCl(C3H5))₂ combined with (R)-bis(3,5-dimethylphenyl)phosphane ligands in MeCN at 0°C achieves high enantiomeric excess (ee) in allyl hydrazide cyclization .
  • Recrystallization strategies : Chiral resolution using DMF-ethanol mixtures improves enantiopurity post-synthesis .

(Basic) What spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer:
Multi-modal characterization is critical:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing oxazolidinedione carbonyl groups at δ 165–175 ppm) .
  • HRMS-ESI : Verifies molecular weight (e.g., C₁₀H₁₁NO₂: exact mass 177.19) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1700–1750 cm⁻¹ .

Q. Table 2: Key Characterization Techniques

TechniqueApplicationCritical ParametersReference
1H NMRStructural elucidationChemical shifts, coupling
HRMS-ESIMolecular weight validationExact mass (±0.001 Da)
IRFunctional group identificationC=O, N-H stretches

(Advanced) How can computational models reconcile discrepancies in reported bioactivity data for oxazolidinedione derivatives?

Methodological Answer:
Divergent bioactivity results often stem from methodological differences in receptor-binding assays or data sources:

  • Hybrid modeling : Combine receptor-based ML (e.g., Haddad et al.’s bioelectronic nose) with wet-lab agonistic profiles (e.g., Saito et al.’s multi-receptor testing) to cross-validate chemical features .
  • Triangulation : Use multiple data collection methods (e.g., observation, secondary datasets) to enhance credibility, as suggested for qualitative research rigor .

(Basic) What solvent systems are optimal for recrystallizing this compound to ensure purity?

Methodological Answer:
Recrystallization solvents impact crystal quality:

  • DMF-acetic acid : Effective for thiazolidinones, yielding high-purity crystals with minimal byproducts .
  • Ethanol-DMF mixtures : Suitable for oxadiazole derivatives, balancing solubility and polarity .

(Advanced) What strategies address steric and electronic challenges in structure-activity relationship (SAR) studies of oxazolidinediones?

Methodological Answer:

  • Substituent screening : Test para-substituted aryl groups (e.g., 4-methoxy, 4-hydroxy) to balance electronic effects and steric bulk .
  • DFT calculations : Predict electronic distributions and optimize substituent placement for target binding .

(Methodological Rigor) How can researchers enhance the reliability of pharmacological data for oxazolidinediones?

Methodological Answer:

  • Multi-method validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies .
  • Pilot surveys : Test experimental protocols on small batches to refine parameters (e.g., incubation time, concentration) before full-scale studies .

(Data Contradiction) What approaches resolve inconsistencies in reported melting points or spectral data for oxazolidinedione derivatives?

Methodological Answer:

  • Standardized protocols : Adopt identical instrumentation (e.g., DSC for melting points) and calibration standards across labs.
  • Meta-analysis : Re-analyze raw data from conflicting studies to identify outliers or methodological biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.